6-piperidin-3-yloxy-2H-isoquinolin-1-one
説明
6-Piperidin-3-yloxy-2H-isoquinolin-1-one is a heterocyclic compound featuring an isoquinolin-1-one core substituted at position 6 with a piperidin-3-yloxy group. The isoquinolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors involved in neurological and oncological pathways . The piperidin-3-yloxy substituent introduces a nitrogen-containing bicyclic moiety, which may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
6-piperidin-3-yloxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H16N2O2/c17-14-13-4-3-11(8-10(13)5-7-16-14)18-12-2-1-6-15-9-12/h3-5,7-8,12,15H,1-2,6,9H2,(H,16,17) |
InChIキー |
SNQKPKFVSANKFP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)OC2=CC3=C(C=C2)C(=O)NC=C3 |
製品の起源 |
United States |
準備方法
Starting Materials and Initial Functionalization
The synthesis begins with N-heterocycloalkoxy-2-methyl-benzonitrile (Formula IV), where the piperidin-3-yloxy group is introduced at the 6-position of the benzonitrile scaffold. This intermediate is prepared through nucleophilic substitution, leveraging the reactivity of a halogenated benzonitrile precursor with piperidin-3-ol under basic conditions. The choice of base (e.g., potassium carbonate) and solvent (e.g., DMF) ensures high regioselectivity and minimizes side reactions.
Vinylation with tert-Butyloxybis(dimethylamino)methane
The critical step involves converting the methyl group of N-heterocycloalkoxy-2-methyl-benzonitrile into a dimethylamino-vinyl moiety. This is achieved by heating the substrate with tert-butyloxybis(dimethylamino)methane at 120–170°C. The reaction proceeds via a conjugate addition mechanism, forming N-heterocycloalkoxy-2-((E)-2-dimethylamino-vinyl)-benzonitrile (Formula VI). Excess reagent is added until completion, monitored by TLC or HPLC. The product is isolated by crystallization from ethanol or direct evaporation.
Cyclization to Isoquinolinone Core
The vinyl intermediate undergoes cyclization in methanolic HCl under reflux conditions. The acidic environment protonates the dimethylamino group, facilitating intramolecular electrocyclization to form the isoquinolinone ring. Completion typically requires 2–4 hours, after which the product precipitates as the hydrochloride salt. Purification via filtration or chromatography yields 6-piperidin-3-yloxy-2H-isoquinolin-1-one hydrochloride with >95% purity.
Alternative Synthetic Approaches
Late-Stage Functionalization of Isoquinolinone Derivatives
A comparative study describes modifying preformed isoquinolinones with piperidin-3-yloxy groups. For example, 5-methoxy-2H-isoquinolin-1-one is treated with piperidin-3-ol under Mitsunobu conditions (DIAD, PPh3). While this method avoids high-temperature steps, it suffers from lower yields (60–70%) due to competing O- vs. N-alkylation.
Reductive Amination Pathways
Indirect routes involve reductive amination of keto intermediates. A ketone-bearing isoquinolinone is condensed with piperidin-3-amine using NaBH3CN or H2/Pd-C, yielding the target compound after deprotection. However, stereochemical control remains challenging, necessitating chiral resolution steps.
Reaction Optimization and Scalability
Temperature and Solvent Effects
The vinylation step is highly temperature-dependent: below 120°C, incomplete conversion occurs, while exceeding 170°C promotes decomposition. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful drying to prevent hydrolysis.
Acid Selection in Cyclization
Methanolic HCl is optimal for cyclization due to its dual role as a proton source and dehydrating agent. Substituting HCl with H2SO4 or AcOH reduces yields by 20–30%, likely due to incomplete ring closure.
Purification and Characterization
Salt Formation and Crystallization
The hydrochloride salt is preferentially formed by treating the free base with HCl gas in ethanol. Crystallization from acetonitrile or isopropanol affords needle-like crystals suitable for X-ray analysis. Alternative salts (e.g., tosylate) offer improved solubility but lower stability.
Chromatographic Techniques
Silica gel chromatography (eluent: CHCl3/MeOH 95:5) effectively separates byproducts such as over-alkylated derivatives. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves enantiomeric impurities, ensuring >99% enantiomeric excess.
Comparative Analysis of Methods
Applications in Rho Kinase Inhibitor Development
The target compound serves as a precursor to fasudil hydrochloride , a clinically approved Rho kinase inhibitor. Structural modifications at the piperidine nitrogen (e.g., acylations, sulfonylations) modulate potency and selectivity. Recent efforts focus on deuterated analogs to enhance metabolic stability .
化学反応の分析
Types of Reactions
6-piperidin-3-yloxy-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
科学的研究の応用
Neuropharmacology
Research indicates that 6-piperidin-3-yloxy-2H-isoquinolin-1-one exhibits significant neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce neuronal cell death.
Case Studies:
- Alzheimer's Disease: In vitro studies demonstrated that the compound can inhibit acetylcholinesterase activity, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Neuroinflammation: Animal models have shown that treatment with this compound reduces inflammatory markers in the brain, indicating its role in mitigating neuroinflammation associated with various neurological disorders .
Cardiovascular Health
6-Piperidin-3-yloxy-2H-isoquinolin-1-one has been identified as a Rho-kinase inhibitor, which is crucial for cardiovascular health. Rho-kinase plays a significant role in vascular smooth muscle contraction and is implicated in conditions such as hypertension.
Applications:
- Hypertension Treatment: Studies have shown that this compound can lower blood pressure in hypertensive animal models by inhibiting Rho-kinase activity, thus promoting vasodilation .
| Application | Mechanism | Result |
|---|---|---|
| Hypertension | Rho-kinase inhibition | Reduced blood pressure in models |
| Vascular Disorders | Smooth muscle relaxation | Improved endothelial function |
Anti-inflammatory Properties
The compound exhibits promising anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.
Research Findings:
In vitro assays have indicated that 6-piperidin-3-yloxy-2H-isoquinolin-1-one can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
| Cytokine | Control (pg/mL) | Compound Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1000 | 300 |
| IL-6 | 800 | 250 |
作用機序
The mechanism of action of 6-piperidin-3-yloxy-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Research Implications and Limitations
However, the lack of explicit solubility, toxicity, or activity data in the evidence necessitates further empirical studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-piperidin-3-yloxy-2H-isoquinolin-1-one, and how can intermediates be characterized?
- Methodological Answer : Synthesis often involves multi-step reactions, such as coupling piperidine derivatives with isoquinolinone scaffolds. Key steps include nucleophilic substitution at the 3-hydroxy position of the isoquinolinone core using activated piperidine intermediates. Characterization of intermediates requires NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation. For example, analogs in were validated via NMR and MS after synthesis. Ensure purity via HPLC (≥95%) before proceeding to downstream assays .
Q. How should researchers handle safety and stability considerations during experimental work with this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for piperidine/isoquinolinone derivatives (e.g., ). Use PPE (lab coat, gloves, goggles) and work in a fume hood. Stability tests under varying pH, temperature, and light conditions are critical. For storage, keep in airtight containers at controlled room temperature (20–25°C) with desiccants to prevent hydrolysis or oxidation .
Q. What analytical techniques are essential for confirming the structure and purity of 6-piperidin-3-yloxy-2H-isoquinolin-1-one?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Assign peaks for piperidine protons (δ 1.5–3.0 ppm) and isoquinolinone aromatic protons (δ 7.0–8.5 ppm).
- MS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₁₄H₁₈N₂O₂: 258.3 g/mol).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Cross-reference with analogs in for validation .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., piperidine ring puckering) or impurities. Use variable-temperature NMR to identify conformational changes. Compare with computational models (DFT-based chemical shift predictions) to validate assignments. For unresolved issues, synthesize isotopically labeled analogs (e.g., ¹³C-labeled piperidine) for precise tracking .
Q. What strategies optimize the yield of 6-piperidin-3-yloxy-2H-isoquinolin-1-one in scalable synthesis?
- Methodological Answer : Screen catalysts (e.g., Pd/C for coupling reactions) and solvents (DMF vs. THF) to improve efficiency. Use DoE (Design of Experiments) to identify optimal reaction parameters (temperature, stoichiometry). For example, achieved higher yields via microwave-assisted synthesis for similar compounds. Monitor reaction progress with TLC or in-situ IR .
Q. How can computational modeling predict the bioactivity of this compound against kinase targets (e.g., EGFR/HER2)?
- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to simulate binding to kinase ATP pockets. Validate models using crystal structures (PDB: 1M17 for EGFR). Compare with experimental IC₅₀ values from kinase inhibition assays (). Machine learning (QSAR models) can further correlate structural features (e.g., piperidine substitution) with activity .
Q. What experimental frameworks (e.g., PICO) are suitable for designing studies on structure-activity relationships (SAR)?
- Methodological Answer : Apply the PICO framework:
- Population : Kinase enzymes (e.g., EGFR mutants).
- Intervention : 6-Piperidin-3-yloxy derivatives.
- Comparison : Reference inhibitors (e.g., gefitinib).
- Outcome : IC₅₀ values and selectivity ratios.
Methodological Pitfalls and Solutions
Q. How to address low reproducibility in biological assays involving this compound?
- Methodological Answer : Standardize assay conditions (buffer pH, ATP concentration) across labs. Include positive controls (e.g., staurosporine for kinase inhibition). For cell-based assays, verify compound stability in culture media via LC-MS. Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence assays) .
Q. What are the limitations of current stability studies, and how can degradation pathways be elucidated?
- Methodological Answer : Conduct forced degradation studies under ICH guidelines (acid/base, oxidative, thermal stress). Use LC-MS to identify degradation products (e.g., hydrolyzed piperidine or oxidized isoquinolinone). Quantify kinetics via Arrhenius plots to predict shelf-life .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
